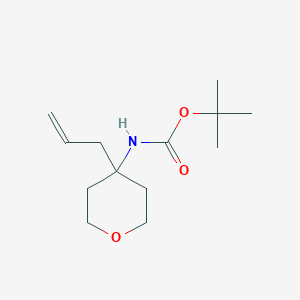

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

The use of Di-tert-butyl dicarbonate (Boc) as a protecting agent in synthetic chemistry, particularly in the context of green chemistry, is demonstrated by a study that explored the protection of secondary amine in a substituted pyrazole derivative. This research signifies the role of Boc in facilitating the synthesis of anticancer compounds through eco-friendly methods (2020).

Peptide Synthesis

N-Boc amino acids are utilized in peptide synthesis, as shown in a study that synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine. This highlights the application of N-Boc-protected amino acids in complex peptide construction (Crich & Banerjee, 2007).

Polymerization Techniques

The preparation of aminated polystyrene-based latexes using Boc-p-aminostyrene illustrates the use of N-Boc compounds in the field of polymer science. This application shows the versatility of Boc-protected compounds in creating functionalized polymers (Covolan, D'Antone, Ruggeri, & Chiellini, 2000).

Solid Phase Peptide Synthesis

The role of Boc in solid phase peptide synthesis (SPPS) is further elucidated through the efficient introduction of protected guanidines in BOC SPPS. This method allows the synthesis of peptides containing arginine analogues, showcasing the importance of Boc in peptide modification (Zhang & Kennan, 2001).

Catalyst-free Chemoselective Processes

The catalyst-free N-tert-butyloxycarbonylation of amines in water, using N-t-Boc derivatives, represents an advancement in chemoselective synthesis processes. This study underlines the ability of N-Boc compounds to be used in environmentally benign and selective synthetic routes (Chankeshwara & Chakraborti, 2006).

Synthesis of Complex Molecules

The use of N-Boc-3-piperidone in the base-promoted synthesis of 1,2,3,4-tetrahydroquinolines highlights the role of N-Boc compounds in the synthesis of complex molecular structures. This technique involves creating new bond formations, demonstrating the utility of N-Boc in facilitating intricate synthetic pathways (Shally et al., 2019).

Eigenschaften

IUPAC Name |

tert-butyl N-(4-prop-2-enyloxan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-13(7-9-16-10-8-13)14-11(15)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRDZQVAJMONQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)